Ethyl 3-[isopropyl(methyl)amino]propanoate
Description
Contextualization within Beta-Amino Ester Chemistry
Beta-amino esters are a class of organic compounds that feature an amino group at the β-position relative to a carbonyl group of an ester. These molecules are valuable building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, natural products, and polymers. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl carbon, separated by a two-carbon spacer, imparts a unique reactivity profile to these compounds.
The properties and applications of beta-amino esters are diverse. For instance, the tertiary amine functionality in compounds like Ethyl 3-[isopropyl(methyl)amino]propanoate can confer basicity and potential catalytic activity. Furthermore, the ester group can undergo hydrolysis to the corresponding carboxylic acid or be converted to other functional groups. A significant area of research for related compounds, poly(β-amino esters) (PBAEs), involves their use in drug delivery and gene therapy due to their biodegradability and pH-responsiveness. rug.nlfrontiersin.org
Historical Perspective on Amino Ester Synthesis Methodologies Relevant to this compound
The synthesis of amino esters has a rich history, with early methods often involving multi-step procedures. One of the foundational reactions in this field is the Mannich reaction, first reported by Carl Mannich in the early 20th century. wikipedia.orgnih.gov This three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine has been a cornerstone for the synthesis of β-amino carbonyl compounds, which can be precursors to β-amino esters. wikipedia.orgorganic-chemistry.org
Another pivotal development in the synthesis of β-amino esters is the aza-Michael addition (also known as the conjugate addition of amines). This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound. The versatility and atom economy of the aza-Michael addition have made it a widely adopted method for the preparation of β-amino esters. researchgate.netgeorgiasouthern.edu Over the years, numerous catalysts and reaction conditions have been developed to improve the efficiency and selectivity of this transformation.
Current Research Landscape and Gaps for this compound
The current research landscape for β-amino esters is vibrant, with a significant focus on the development of new catalytic systems for their asymmetric synthesis and their application in the synthesis of biologically active molecules and functional polymers. nih.govacs.org Much of the contemporary research revolves around poly(β-amino esters) (PBAEs), which are synthesized from diacrylates and amines via Michael addition. rug.nl These polymers are being extensively investigated for their potential in biomedical applications, including drug and gene delivery. frontiersin.orgnih.gov
While the broader class of β-amino esters is well-explored, specific research focusing solely on this compound is limited. There is a discernible gap in the literature regarding detailed studies of its specific reaction kinetics, optimization of its synthesis, and exploration of its unique applications. Much of the available information is extrapolated from studies on analogous N,N-disubstituted β-amino esters. This presents an opportunity for future research to explore the specific properties and potential of this compound, potentially uncovering novel applications in areas such as catalysis, materials science, or as a specialized building block in organic synthesis.
Detailed Research Findings
Due to the limited direct research on this compound, the following data is presented based on established synthetic methodologies for analogous compounds and predictive models.
A plausible and efficient route for the synthesis of this compound is the aza-Michael addition of N-isopropylmethylamine to ethyl acrylate (B77674). This reaction is typically performed under neat conditions or in a suitable solvent.
Table 1: Plausible Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition |
| Reactants | N-isopropylmethylamine, Ethyl acrylate |
| Solvent | None (neat) or a polar aprotic solvent (e.g., THF, CH3CN) |
| Catalyst | Often not required, but can be facilitated by a Lewis or Brønsted acid |
| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) |
| Reaction Time | Typically several hours to overnight |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.1 (q, 2H, -OCH₂CH₃), ~2.8 (t, 2H, -CH₂COO-), ~2.6 (t, 2H, -NCH₂-), ~2.7 (septet, 1H, -CH(CH₃)₂), ~2.3 (s, 3H, -NCH₃), ~1.2 (t, 3H, -OCH₂CH₃), ~1.0 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~172 (C=O), ~60 (-OCH₂-), ~55 (-NCH-), ~49 (-NCH₂-), ~42 (-NCH₃), ~34 (-CH₂COO-), ~19 (-CH(CH₃)₂), ~14 (-OCH₂CH₃) |
| IR (neat) | ν (cm⁻¹): ~2970 (C-H stretch), ~1735 (C=O stretch, ester), ~1180 (C-O stretch) |
| Mass Spec (EI) | m/z: 173 (M⁺), 158 (M⁺ - CH₃), 130 (M⁺ - C₃H₇), 100 (M⁺ - COOCH₂CH₃) |
Table 3: Physical Properties of Reactants and Analogous Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| N-isopropylmethylamine | C₄H₁₁N | 73.14 | 50-53 |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | 99.5 |
| Ethyl 3-(dimethylamino)propanoate | C₇H₁₅NO₂ | 145.20 | 175-177 |
| Ethyl 3-(diethylamino)propanoate | C₉H₁₉NO₂ | 173.25 | 195-200 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[methyl(propan-2-yl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-12-9(11)6-7-10(4)8(2)3/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJJKSUALOTQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3 Isopropyl Methyl Amino Propanoate and Its Analogues
Direct Synthetic Routes to Ethyl 3-[isopropyl(methyl)amino]propanoate
Direct synthetic routes offer an efficient approach to this compound by assembling the molecule from readily available starting materials in a minimal number of steps. These methods include esterification of the corresponding amino acid, the conjugate addition of an amine to an acrylate (B77674), and reductive amination of a ketoester.
Esterification-Based Approaches for its Formation
One of the most straightforward methods for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid precursor, 3-[isopropyl(methyl)amino]propanoic acid. This acid-catalyzed reaction involves the treatment of the amino acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to afford the desired ethyl ester. The reaction is typically performed at reflux to drive the equilibrium towards the product.
The key to this approach is the availability of the precursor, 3-[isopropyl(methyl)amino]propanoic acid. This amino acid can be synthesized via several methods, including the Michael addition of N-isopropylmethylamine to acrylic acid. Once the amino acid is obtained, the esterification proceeds as a standard and well-established transformation in organic synthesis. The general procedure involves dissolving the amino acid in an excess of ethanol, which also serves as the solvent, followed by the addition of a catalytic amount of acid. The mixture is then heated to reflux until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC). Workup typically involves neutralization of the acid catalyst and removal of the excess ethanol, followed by purification of the resulting ethyl ester.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product | Reference |
| 3-[isopropyl(methyl)amino]propanoic acid | Ethanol | H₂SO₄ or HCl | Ethanol | Reflux | This compound | General Method |
Michael Addition Strategies for Beta-Amino Ester Synthesis
The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and widely used method for the synthesis of β-amino esters. In the context of this compound, this strategy involves the direct reaction of N-isopropylmethylamine with ethyl acrylate. This reaction is atom-economical and can often be performed under mild conditions.
The reaction can proceed without a catalyst, simply by mixing the amine and the acrylate, sometimes with gentle heating. However, to enhance the reaction rate and yield, various catalysts can be employed. These include both Lewis acids and Brønsted acids, as well as bases. For secondary amines like N-isopropylmethylamine, the reaction generally proceeds readily. The choice of solvent can influence the reaction, with polar aprotic solvents often being effective. In some cases, the reaction can be carried out under solvent-free conditions, which aligns with the principles of green chemistry. A patent for a similar compound, 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride, describes the Michael addition of n-pentylamine to an acrylate as the initial step, which is then followed by N-methylation. This highlights the industrial applicability of this approach.
| Amine | Acrylate | Catalyst/Conditions | Solvent | Product | Reference |
| N-isopropylmethylamine | Ethyl acrylate | Neat or various catalysts | Optional | This compound | General Method |
| n-amylamine | Acrylate | Room temperature | Acrylate (as solvent) | 3-(N-pentylamino)propionate | google.com |
Reductive Amination Pathways for the Amino Moiety Formation
Reductive amination is a versatile method for the formation of amines, and it can be adapted for the synthesis of β-amino esters. This pathway would involve the reaction of a β-ketoester, such as ethyl 3-oxopropanoate (B1240783) (ethyl acetoacetate), with N-isopropylmethylamine to form an enamine intermediate. This intermediate is then reduced in situ to the desired β-amino ester.
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are mild enough to not reduce the starting ketoester but are capable of reducing the intermediate iminium ion or enamine. The reaction is typically carried out as a one-pot procedure where the ketoester, amine, and reducing agent are combined in a suitable solvent, such as methanol (B129727) or dichloromethane. The pH of the reaction is often controlled to facilitate both the formation and the reduction of the intermediate. While this method is powerful, it is more commonly used for the synthesis of α-amino acids. However, its application to β-amino ester synthesis is a viable, albeit less common, approach.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product | Reference |
| Ethyl 3-oxopropanoate | N-isopropylmethylamine | NaBH₃CN or NaBH(OAc)₃ | Methanol or Dichloromethane | This compound | General Method |
Indirect Synthetic Pathways Utilizing Precursors to this compound
Indirect synthetic routes involve the formation of an intermediate compound that is subsequently converted into the target molecule. These multistep approaches can offer advantages in terms of controlling stereochemistry or utilizing more readily available starting materials.
Approaches via Acrylate Intermediates in Propanoate Synthesis
This subsection is closely related to the Michael addition described in 2.1.2, as ethyl acrylate is the key intermediate. The distinction in this indirect pathway lies in the potential for a two-step sequence where an initial Michael adduct is formed and then modified. For instance, a primary amine could be added to ethyl acrylate, followed by a subsequent alkylation to introduce the second alkyl group on the nitrogen.
A more direct analogue to the synthesis of the target compound is a patented two-step process for a similar molecule. google.com In this process, a primary amine (n-amylamine) is first reacted with an acrylate ester in a Michael addition to form a secondary β-amino ester. This intermediate is then subjected to a reductive amination with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) to introduce the methyl group on the nitrogen, yielding the tertiary β-amino ester. This two-step sequence allows for the controlled introduction of two different alkyl groups on the nitrogen atom.
Step 1: Michael Addition
| Amine | Acrylate | Conditions | Product | Reference |
|---|
Step 2: N-Methylation
| Reactant | Reagents | Conditions | Product | Reference |
|---|
Routes Involving Amination of Propionic Acid Derivatives
An alternative indirect route to this compound involves the nucleophilic substitution of a suitable leaving group at the β-position of an ethyl propanoate derivative. A common precursor for this approach is ethyl 3-bromopropanoate. This haloester can be reacted with N-isopropylmethylamine, where the amine acts as a nucleophile, displacing the bromide to form the desired β-amino ester.
This reaction is a standard N-alkylation of an amine with an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid that is formed as a byproduct. Common bases for this purpose include triethylamine (B128534) or potassium carbonate. The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being frequently used. The temperature of the reaction can be varied to control the rate of reaction, with heating often being necessary to achieve a reasonable reaction time.
| Propionic Acid Derivative | Amine | Base | Solvent | Product | Reference |
| Ethyl 3-bromopropanoate | N-isopropylmethylamine | Triethylamine or K₂CO₃ | Acetonitrile or DMF | This compound | General Method |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound and related β-amino esters is an area of increasing focus, driven by the need for more sustainable and environmentally responsible chemical manufacturing. msu.edu These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product.
A significant advancement in the green synthesis of β-amino esters involves the use of solvent-free reaction conditions. Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents, which contribute to environmental pollution and pose safety risks. By eliminating the solvent, these processes become inherently safer and more environmentally friendly.
One common approach to solvent-free synthesis is the conjugate addition of amines to α,β-unsaturated esters. For instance, the reaction of various amines with α,β-unsaturated carbonyl compounds can be efficiently carried out without a solvent, often accelerated by a catalytic amount of a substance like silicon tetrachloride or solid lithium perchlorate. organic-chemistry.org These methods offer high yields and procedural simplicity. organic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for solvent-free reactions. scielo.brscite.ai Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. scielo.br For example, the synthesis of β-enamino esters from α-amino esters and 1,3-dicarbonyl compounds has been successfully demonstrated under solvent-free microwave conditions, sometimes using solid supports like K-10 or KSF clay. scielo.br
Another environmentally benign approach is the use of water as a reaction medium. Water is a non-toxic, non-flammable, and readily available solvent. Ceric ammonium (B1175870) nitrate (B79036) has been shown to effectively catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water, providing good yields of the corresponding β-amino carbonyl compounds under mild conditions. organic-chemistry.org
The following table summarizes various solvent-free and environmentally benign protocols for the synthesis of β-amino esters:
| Catalyst/Promoter | Reaction Conditions | Substrates | Yield | Reference |
| Silicon Tetrachloride | Solvent-free | Aromatic and aliphatic amines, α,β-unsaturated carbonyl compounds | Very good | organic-chemistry.org |
| Solid Lithium Perchlorate | Solvent-free, room temperature | Primary and secondary amines, α,β-unsaturated esters, nitriles, amides, and ketones | Good | organic-chemistry.org |
| Microwave Irradiation | Solvent-free, solid support (K-10 or KSF) | α-amino esters, 1,3-dicarbonyl compounds | Good to excellent | scielo.br |
| Ceric Ammonium Nitrate | Water, mild conditions | Amines, α,β-unsaturated carbonyl compounds | Very good | organic-chemistry.org |
| Iron(III) Triflate | Solvent-free | β-dicarbonyl compounds, primary amines | High | researchgate.net |
Atom Economy: A key concept in green chemistry, atom economy, refers to the efficiency of a chemical reaction in converting reactants into the desired product. Catalytic processes often exhibit high atom economy by enabling addition reactions where all the atoms of the reactants are incorporated into the final product, thus minimizing the formation of byproducts. The aza-Michael reaction, a common route to β-amino esters, is an excellent example of an atom-economical reaction.
Catalysts for β-Amino Ester Synthesis: A variety of catalysts have been developed to facilitate the synthesis of β-amino esters with improved selectivity and efficiency. These include:
Lewis Acids: Catalysts like iron(III) triflate have been used for the synthesis of β-enamino ketones and esters under solvent-free conditions. researchgate.net This method is noted for its high yields, short reaction times, and the recyclability of the catalyst. researchgate.net
Copper Catalysts: Copper-based catalysts, including cellulose-supported copper(0) and copper complexes with phosphine (B1218219) or imidazolium (B1220033) salts, have proven effective in promoting aza-Michael reactions. organic-chemistry.org These catalysts are often inexpensive and can be recycled and reused. organic-chemistry.org
Palladium Catalysts: Palladium-catalyzed conjugate addition of carbamate (B1207046) nucleophiles to enones provides a route to β-amido ketones under neutral conditions without the need for pre-activation of the nucleophile. organic-chemistry.org
Organocatalysts: Acetic acid has been used as an inexpensive and environmentally benign catalyst for the reaction of β-keto esters with amines under solvent-free ultrasound conditions to produce β-enamino esters in good yields. organic-chemistry.org
The table below highlights some catalytic methodologies for the synthesis of β-amino esters, emphasizing their green chemistry attributes:
| Catalyst | Key Features | Reaction Type | Atom Economy | Reference |
| Iron(III) Triflate | Recyclable, solvent-free conditions, high yields | Enamination of β-dicarbonyl compounds | High | researchgate.net |
| Cellulose-supported Copper(0) | Recyclable, efficient | Aza-Michael reaction | High | organic-chemistry.org |
| Acetic Acid | Inexpensive, environmentally benign, solvent-free | Condensation of β-keto esters and amines | High | organic-chemistry.org |
| Palladium Complexes | Mild, neutral conditions, no pre-activation of nucleophile | Conjugate addition of carbamates | High | organic-chemistry.org |
Asymmetric Synthesis of Chiral Analogues of this compound
The synthesis of chiral β-amino esters is of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. mdpi.com Asymmetric synthesis strategies aim to produce a single enantiomer of a chiral compound, which is crucial as different enantiomers can have vastly different biological effects. mdpi.com
A widely used strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.org This chiral group directs the stereochemical outcome of a subsequent reaction and is then removed to yield the enantiomerically enriched product. wikipedia.org
Several types of chiral auxiliaries have been successfully employed in the synthesis of β-amino esters:
(S,S)-(+)-pseudoephedrine: This readily available chiral auxiliary can be used to prepare chiral nonracemic β-amino esters in good yields and enantioselectivities. nih.gov The key step is the diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from pseudoephedrine. nih.gov
Oxazolidinones: Popularized by David Evans, oxazolidinones are powerful chiral auxiliaries for various stereoselective transformations, including the synthesis of β-amino compounds. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the nucleophile, leading to high diastereoselectivity. wikipedia.org
Hexahydrobenzoxazolidinones: These have been explored as chiral auxiliaries for the asymmetric synthesis of β-amino acids. researchgate.net
Amino Acid-Derived Auxiliaries: Natural amino acids themselves can serve as chiral auxiliaries. For instance, (S)-valine tert-butyl ester can be used to prepare chiral enamines from α-alkyl β-keto esters, which then undergo asymmetric alkylation. researchgate.net
The following table provides examples of chiral auxiliaries used in the stereoselective formation of β-amino esters and related compounds:
| Chiral Auxiliary | Key Reaction | Diastereomeric/Enantiomeric Excess | Reference |
| (S,S)-(+)-pseudoephedrine | Aza-Michael reaction | Good enantioselectivities | nih.gov |
| Oxazolidinones | Aldol (B89426) and alkylation reactions | High diastereoselectivity | wikipedia.org |
| (S)-Valine tert-butyl ester | Asymmetric alkylation of chiral enamines | 70-99% ee | researchgate.net |
Asymmetric catalysis offers a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
Various catalytic systems have been developed for the asymmetric synthesis of amino esters:
Chiral Aldehyde Catalysis: Chiral BINOL-derived aldehydes have been shown to be effective catalysts for the direct asymmetric α-functionalization of N-unprotected amino acid esters. frontiersin.orgnih.govfrontiersin.org These catalysts activate the amino ester by forming a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner. nih.gov
Thiourea-based Catalysts: Bifunctional thiourea (B124793) catalysts have been successfully applied in enantioselective Mannich reactions to produce N-carbamoyl α-amino esters with high yields and enantioselectivities. acs.org
Combined Chiral Aldehyde/Palladium Catalysis: A combination of a chiral aldehyde and a palladium catalyst has been used for the asymmetric α-allylation of N-unprotected amino acid esters with 1,3-disubstituted allyl acetates, yielding α,α-disubstituted amino acid esters with two adjacent chiral centers. acs.org
Rhodium(I)/Chiral BINAP Catalysis: Rhodium(I) complexes in the presence of chiral BINAP ligands have been used to catalyze the asymmetric 1,4-addition of arylboronic acids to 4-amino-2,3-enoic acid ethyl ester derivatives. mdpi.com
The table below summarizes some asymmetric catalytic methods for the synthesis of related amino esters:
| Catalytic System | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Chiral BINOL Aldehyde | Asymmetric α-functionalization of N-unprotected amino esters | High | frontiersin.orgnih.govfrontiersin.org |
| Bifunctional Thiourea | Enantioselective Mannich reaction | 93-97% ee | acs.org |
| Chiral Aldehyde/Palladium | Asymmetric α-allylation of N-unprotected amino acid esters | Moderate to excellent | acs.org |
| Rhodium(I)/Chiral BINAP | Asymmetric 1,4-addition of arylboronic acids | Good | mdpi.com |
Chemical Reactivity and Transformation Studies of Ethyl 3 Isopropyl Methyl Amino Propanoate
Reactivity of the Ester Functionality in Ethyl 3-[isopropyl(methyl)amino]propanoate
The ester group in this compound is a primary site for nucleophilic acyl substitution reactions. The reactivity of this group is influenced by the electronic effects of the neighboring tertiary amine.
Transesterification Reactions and Mechanism Elucidation
Transesterification is a crucial reaction for modifying the ester group. In the case of this compound, this would involve the reaction with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl or aryl group. The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of ethanol (B145695).
Table 1: Examples of Catalytic Systems for Transesterification of Related Esters
| Catalyst | Substrate Type | Alcohol Type | General Yields |
| Methylboronic Acid | β-keto esters | Primary, Secondary | 62-86% |
| 3-Nitrobenzeneboronic Acid | β-keto esters | Primary, Secondary, Benzylic | Good to Excellent |
| 4-DMAP | β-keto esters | Various | Variable |
Data compiled from studies on analogous β-keto esters and may not be directly representative of this compound reactivity. rsc.org
Reduction Pathways of the Ester Moiety to Alcohols and Amines
The ester functionality can be reduced to either a primary alcohol or, under specific conditions, an amine. The choice of reducing agent is critical in determining the outcome of the reaction.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester group to a primary alcohol. This reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate. The expected product from the reduction of this compound with LiAlH₄ would be 3-[isopropyl(methyl)amino]propan-1-ol.
The reduction of esters to amines is a more complex transformation that typically requires specialized reagents or multi-step synthetic sequences. One possible route could involve the conversion of the ester to an amide, followed by reduction of the amide.
Table 2: Common Reducing Agents for Esters and Their Products
| Reducing Agent | Product from Ester | Typical Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether or THF |
| Sodium Borohydride (NaBH₄) | Generally unreactive with esters | Methanol (B129727) or Ethanol |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (at low temperatures) | Anhydrous non-polar solvents |
This table provides general information on ester reduction and does not represent specific experimental results for this compound.
Hydrolysis Mechanisms in Diverse Media and Their Kinetics
The hydrolysis of the ester group in this compound to the corresponding carboxylic acid, 3-[isopropyl(methyl)amino]propanoic acid, can be achieved under either acidic or basic conditions.
Under basic conditions (saponification), the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium.
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of ethanol to yield the carboxylic acid. This reaction is reversible.
The kinetics of hydrolysis of amino acid esters have been studied, and it has been found that the rate of hydrolysis can be significantly influenced by the pH of the medium. For instance, the base hydrolysis of α-amino acid esters is often observed to be much faster than that of their non-amino counterparts due to intramolecular interactions. nih.gov
Table 3: General Kinetic Parameters for Ester Hydrolysis
| Hydrolysis Condition | Rate Law | Key Factors Influencing Rate |
| Acid-Catalyzed | Rate = k[Ester][H⁺] | Steric hindrance, electronic effects |
| Base-Catalyzed (Saponification) | Rate = k[Ester][OH⁻] | Steric hindrance, electronic effects |
This table presents generalized kinetic information for ester hydrolysis. Specific kinetic data for this compound is not available.
Reactivity of the Tertiary Amine Moiety in this compound
The tertiary amine functionality in this compound is characterized by the presence of a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic.
Quaternization Reactions of the Amine Nitrogen and Their Scope
The tertiary amine can react with alkyl halides in a process known as quaternization to form a quaternary ammonium (B1175870) salt. This is a classic Sₙ2 reaction where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide. The product of such a reaction with, for example, methyl iodide would be N-ethyl-N-isopropyl-N-methyl-3-oxopropan-1-aminium iodide.
The scope of this reaction is broad, and a variety of alkylating agents can be used. However, the rate and success of the reaction can be influenced by steric hindrance around the nitrogen atom. The presence of an isopropyl group in this compound introduces some steric bulk, which might slow down the reaction compared to less hindered tertiary amines. Studies on the quaternization of other tertiary amines have shown that steric factors can significantly impact reaction yields and times. mdpi.com
Table 4: Examples of Quaternization Reactions of Tertiary Amines
| Tertiary Amine | Alkylating Agent | Product |
| Triethylamine (B128534) | Ethyl Iodide | Tetraethylammonium Iodide |
| Pyridine | Methyl Iodide | N-Methylpyridinium Iodide |
| N-Methylmorpholine | Benzyl Bromide | N-Benzyl-N-methylmorpholinium Bromide |
This table provides illustrative examples of quaternization reactions and does not represent specific experimental data for this compound.
N-Oxidation Pathways and Their Implications for Derivatization
The lone pair of electrons on the nitrogen atom of the tertiary amine can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. The resulting N-oxide of this compound would be ethyl 3-(isopropyl(methyl)ammonio)propanoate oxide.
N-oxides are versatile intermediates in organic synthesis. For instance, they can undergo Cope elimination reactions if there is a hydrogen atom beta to the nitrogen. The steric hindrance around the nitrogen in this compound might influence the rate of N-oxidation. However, catalytic systems, such as those employing platinum(II) complexes, have been shown to be effective for the oxidation of sterically hindered tertiary amines. researchgate.net
Table 5: Common Oxidizing Agents for Tertiary Amine N-Oxidation
| Oxidizing Agent | Typical Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) | Often with a catalyst (e.g., Pt(II)) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂) at room temperature |
| Potassium Permanganate (KMnO₄) | Aqueous solution, often buffered |
This table lists general oxidizing agents for tertiary amines. The optimal conditions for this compound may vary.
Participation in Mannich-Type Reactions and Related Condensations
The classical Mannich reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. byjus.comlibretexts.org The tertiary amine nature of this compound, lacking an N-H proton, precludes its direct participation as the amine component in a traditional Mannich reaction. byjus.comlibretexts.org However, its structural features suggest potential involvement in related condensation processes.
One possibility is its function as the active hydrogen component. The α-protons to the ester carbonyl group possess some acidity and could potentially react with a pre-formed iminium ion, generated from a separate primary or secondary amine and an aldehyde. This would result in a more complex adduct, though this type of reactivity is less common for esters compared to ketones and aldehydes.
More plausibly, derivatives of this compound could undergo Mannich-type reactions. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by decarboxylation, could in principle lead to a secondary amine that would be active in a Mannich reaction. However, such a sequence is speculative and not a direct participation of the title compound.
A related area of reactivity for β-amino esters is in Mukaiyama-Mannich reactions, where silyl (B83357) enol ethers react with imines. While this compound itself would not be the silyl enol ether, its derivatives could potentially be synthesized to participate in such reactions.
| Reaction Type | Potential Role of this compound | Likelihood |
| Classical Mannich Reaction (Amine Component) | Not applicable due to tertiary amine | Very Unlikely |
| Classical Mannich Reaction (Active Hydrogen Component) | Possible, but less reactive than ketones/aldehydes | Unlikely |
| Mannich-Type Reactions of Derivatives | Hydrolyzed/decarboxylated derivatives could participate | Plausible |
| Mukaiyama-Mannich Reaction | Derivatives could be synthesized to act as reactants | Plausible |
Reaction Mechanisms Involving Both Ester and Amine Functionalities
The proximate arrangement of the ester and amine groups in this compound allows for unique reactivity driven by the interplay between these two functional groups. This bifunctionality is key to its participation in intramolecular cyclizations and tandem reaction sequences.
The structure of this compound is conducive to intramolecular cyclization reactions to form various heterocyclic systems, most notably piperidinones. Such cyclizations are often promoted by the use of strong bases or acids.
For instance, treatment with a strong base could facilitate a Dieckmann-type condensation. In this scenario, deprotonation at the carbon α to the ester carbonyl would generate an enolate, which could then undergo an intramolecular nucleophilic attack on the iminium ion formed from the tertiary amine under certain conditions, or a related cyclization pathway.
Alternatively, acid-catalyzed cyclization presents another viable route. acs.org Protonation of the ester carbonyl would enhance its electrophilicity, making it susceptible to intramolecular attack by the lone pair of the nitrogen atom. This process would lead to the formation of a six-membered piperidinone ring. The specific conditions and the nature of the substituents on the nitrogen atom would influence the feasibility and outcome of such cyclizations. Research on analogous β-amino esters has demonstrated the formation of 2,6-disubstituted piperidinones through such pathways. acs.org
| Cyclization Type | Promoting Conditions | Potential Heterocyclic Product |
| Dieckmann-type Condensation | Strong Base | Substituted Piperidinone |
| Acid-Catalyzed Cyclization | Strong Acid | Substituted Piperidinone |
The dual functionality of this compound makes it an interesting candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. 20.210.105 These processes are highly efficient and can lead to the rapid construction of complex molecular architectures.
A hypothetical tandem reaction could be initiated by an intermolecular reaction at one functional group, which then triggers an intramolecular reaction involving the second functional group. For example, an intermolecular Michael addition of a nucleophile to the α,β-unsaturated ester that could be formed from this compound via an elimination reaction, could be followed by an intramolecular cyclization involving the amine.
Furthermore, cascade reactions involving β-amino esters have been reported to form complex heterocyclic systems. nih.gov These reactions often proceed through intermediates such as enamines or iminium ions, which are readily accessible from the starting β-amino ester. The specific reaction partners and conditions would dictate the course of the cascade and the final product.
Role of this compound in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound has the potential to participate in these reactions in two distinct capacities: as a precursor to a ligand for the metal catalyst, and as a substrate for the coupling reaction itself.
The development of novel ligands is crucial for advancing transition metal catalysis. Chiral β-amino derivatives, including those derived from amino acids, have been shown to be effective ligands in a variety of asymmetric transformations. rsc.org this compound, with its amino and ester functionalities, can be envisioned as a scaffold for the synthesis of new ligands.
For instance, the ester group could be reduced to an alcohol, which could then be phosphinated to introduce a phosphine (B1218219) moiety. The resulting aminophosphine (B1255530) ligand could coordinate to transition metals like palladium, rhodium, or copper, and potentially induce enantioselectivity in catalytic reactions. The stereochemical information, if present in the starting material or introduced during derivatization, would be key to its application in asymmetric catalysis.
| Ligand Type | Synthetic Modification | Potential Catalytic Application |
| Aminophosphine | Reduction of ester, followed by phosphination | Asymmetric Hydrogenation, Allylic Alkylation |
| Amino-alcohol | Reduction of ester | Asymmetric Transfer Hydrogenation |
Recent advances in cross-coupling methodology have expanded the scope of suitable substrates beyond traditional organohalides and organometallics. Esters have emerged as viable electrophilic coupling partners in certain reactions. rsc.org Palladium-catalyzed Suzuki-Miyaura reactions of amino acid-derived phenyl esters have been reported to form amino ketones. nih.gov This suggests that this compound, or more likely an activated derivative, could potentially undergo similar C-C bond-forming reactions.
Furthermore, the C-H bonds within the molecule could be subject to functionalization through directed C-H activation. The amine or ester group could act as a directing group, guiding a transition metal catalyst to selectively activate a specific C-H bond for subsequent coupling with a suitable partner. Palladium-catalyzed β-C-H functionalization of ketones and esters has been demonstrated with the aid of specific ligands. nih.gov
| Coupling Type | Potential Reaction | Potential Product |
| C-C Bond Formation | Suzuki-Miyaura coupling of an activated ester derivative | β-amino ketone |
| C-H Activation | Directed C-H arylation | Arylated β-amino ester |
| C-N Bond Formation | Buchwald-Hartwig amination (if derivatized to an aryl halide) | N-aryl β-amino ester |
Theoretical and Computational Investigations of Ethyl 3 Isopropyl Methyl Amino Propanoate
Quantum Chemical Studies on Electronic Structure and Conformation
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These ab initio (from first principles) and Density Functional Theory (DFT) approaches provide a lens into molecular geometry, stability, and electronic characteristics in the absence of experimental data.
Density Functional Theory (DFT) is a powerful computational tool for predicting the ground-state geometry of molecules. For Ethyl 3-[isopropyl(methyl)amino]propanoate, a DFT approach, such as using the B3LYP functional with a 6-31G(d,p) basis set, would be employed to perform a full geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation.
The key structural features of this molecule are the flexible ethyl and isopropyl groups attached to the nitrogen and the propanoate chain. The calculations would likely reveal multiple low-energy conformers resulting from the rotation around the C-N, C-C, and C-O single bonds. The most stable conformer would be identified by having the lowest electronic energy. The optimized geometry would provide precise predictions of bond lengths, bond angles, and dihedral angles. For instance, the tertiary amine center is expected to have a pyramidal geometry, and the ester group will be planar.
Interactive Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C (carbonyl) | O (ester) | - | ~1.21 Å |
| C (carbonyl) | C (alpha) | - | ~1.52 Å | |
| N | C (isopropyl) | - | ~1.47 Å | |
| N | C (methyl) | - | ~1.46 Å | |
| Bond Angle | O (ester) | C (carbonyl) | C (alpha) | ~125° |
| C (isopropyl) | N | C (methyl) | ~112° | |
| C (alpha) | C (beta) | N | ~110° | |
| Dihedral Angle | O (ester) | C (carbonyl) | C (alpha) | C (beta) |
Note: The data in this table is hypothetical and based on typical values obtained from DFT calculations for similar small organic molecules and amino esters.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a different approach to studying electronic properties. These calculations can be used to determine key electronic descriptors. For this compound, these calculations would elucidate the distribution of electron density across the molecule.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily located on the tertiary amine nitrogen, indicating its role as the primary site for electrophilic attack. The LUMO is expected to be centered on the carbonyl group of the ester, which is the typical site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. Other properties such as the dipole moment, which influences intermolecular interactions and solubility, and atomic partial charges, which provide insight into the molecule's electrostatic potential, can also be accurately predicted.
Interactive Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations (MP2/aug-cc-pVDZ)
| Property | Predicted Value |
| HOMO Energy | ~ -8.5 eV |
| LUMO Energy | ~ 1.5 eV |
| HOMO-LUMO Gap | ~ 10.0 eV |
| Dipole Moment | ~ 1.8 Debye |
| Partial Charge on N | ~ -0.4 e |
| Partial Charge on C (carbonyl) | ~ +0.6 e |
Note: The data in this table is hypothetical and based on representative values for analogous tertiary amino esters.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.
The conformation of a flexible molecule like this compound is highly dependent on its environment. MD simulations can model the behavior of the molecule in different solvents, from nonpolar (like hexane) to polar protic (like water or ethanol). nih.govnih.gov These simulations would likely show that in nonpolar solvents, the molecule tends to adopt more compact conformations to maximize intramolecular van der Waals interactions.
In polar solvents, the solvent molecules will interact with the polar regions of the solute—the nitrogen atom and the ester group. frontiersin.org This solvation can stabilize more extended conformations. frontiersin.org The presence of explicit solvent molecules in the simulation allows for the study of specific hydrogen bonding (if applicable) and dipole-dipole interactions between the solute and solvent, which can significantly influence the conformational equilibrium and, consequently, the molecule's reactivity. nih.gov For example, the accessibility of the carbonyl carbon to a nucleophile could be sterically hindered or enhanced depending on the preferred conformation in a given solvent.
In the pure liquid state or in concentrated solutions, molecules of this compound will interact with each other. MD simulations can be used to explore the nature and strength of these intermolecular forces. The primary interactions would be dipole-dipole forces, originating from the polar ester group and the tertiary amine.
Unlike primary or secondary amines, the tertiary nitrogen in this molecule lacks a hydrogen atom, precluding the formation of strong hydrogen bonds as a donor. However, the nitrogen's lone pair and the carbonyl oxygen can act as hydrogen bond acceptors if a suitable donor is present. In the absence of such donors, the main mode of self-association would be through weaker van der Waals forces and dipole-dipole alignments. Simulations could quantify the radial distribution functions between key atoms (like the nitrogen and carbonyl carbon of neighboring molecules) to reveal the average intermolecular distances and preferred orientations in the liquid phase.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. A key reaction for this molecule is ester hydrolysis.
The base-catalyzed hydrolysis of the ester functional group is a well-understood reaction that proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Computational modeling of this reaction for this compound would involve the following steps:
Reactant Complex: Modeling the initial state, where a hydroxide (B78521) ion approaches the carbonyl carbon of the ester.
Transition State 1 (TS1): Locating the transition state for the formation of the tetrahedral intermediate. This is the highest energy point on the path to the intermediate and its geometry would show a partially formed O-C bond with the hydroxide and a partially broken C=O pi bond.
Tetrahedral Intermediate: Optimizing the geometry of the stable, negatively charged intermediate.
Transition State 2 (TS2): Finding the transition state for the breakdown of the intermediate, which involves the cleavage of the C-O bond to the ethoxy group.
Product Complex: Modeling the final products, the carboxylate anion and ethanol (B145695).
By calculating the energies of each of these species, a full reaction energy profile can be constructed. The activation energy (the energy difference between the reactants and the highest energy transition state) determines the reaction rate. These calculations can be performed in the gas phase and in a simulated solvent to understand the role of the environment in catalysis. researchgate.net
Interactive Table 3: Hypothetical Calculated Energy Profile for the Base-Catalyzed Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous, PCM) |
| Reactants (Ester + OH⁻) | 0.0 | 0.0 |
| Transition State 1 (TS1) | +12.5 | +20.1 |
| Tetrahedral Intermediate | -18.0 | -10.5 |
| Transition State 2 (TS2) | -2.5 | +5.5 |
| Products (Carboxylate + EtOH) | -25.0 | -22.0 |
Note: This data is hypothetical and serves as an illustrative example of what a computational study of the ester hydrolysis reaction pathway might yield. The inclusion of a polarizable continuum model (PCM) for the aqueous phase typically raises the energy of charged transition states relative to the solvated reactants.
Elucidation of Reaction Mechanisms via Computational Chemistry
To understand the chemical behavior of this compound, computational chemists would typically model its participation in various reactions. This would involve:
Mapping Potential Energy Surfaces: Calculating the energy of the system as the reactants transform into products, identifying transition states, intermediates, and the corresponding energy barriers.
Transition State Theory: Using the calculated energy barriers to determine theoretical reaction rates.
Solvent Effects: Incorporating computational models to simulate how different solvents might influence the reaction mechanism and energetics.
For example, a computational study could investigate the mechanism of its synthesis, such as the Michael addition of isopropyl(methyl)amine to ethyl acrylate (B77674), or its potential hydrolysis, providing detailed insights into the bond-forming and bond-breaking processes at a molecular level.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational models are adept at predicting how a molecule will react and where on the molecule a reaction is most likely to occur. For this compound, this would involve:
Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic and electrophilic attack.
Calculation of Reactivity Indices: Using concepts from conceptual DFT to calculate properties like Fukui functions and dual descriptors to quantify the local reactivity of different atoms in the molecule.
Stereoselectivity and Regioselectivity: Modeling reactions with chiral reagents or on substrates with multiple reactive sites to predict the formation of specific stereoisomers or regioisomers.
Such studies could predict, for instance, the regioselectivity of acylation at the nitrogen atom versus potential side reactions, guided by the calculated electronic properties of the molecule.
Structure-Reactivity Relationships Derived from Computational Data
A key goal of computational chemistry is to establish clear links between a molecule's structure and its chemical behavior. For this compound, this would entail:
Geometric Parameter Analysis: Correlating calculated bond lengths, bond angles, and dihedral angles with observed reactivity. For instance, changes in the C-N-C bond angle could be related to the nucleophilicity of the nitrogen atom.
Electronic Property Correlation: Linking calculated properties such as atomic charges, dipole moments, and electrostatic potential maps to the molecule's reactivity in different chemical environments.
Quantitative Structure-Activity Relationship (QSAR) Models: While more common in medicinal chemistry, similar principles could be applied to build models that correlate computed molecular descriptors with experimentally observed reaction rates or yields for a series of related compounds.
By systematically modifying the structure of this compound in silico (e.g., by changing the alkyl groups on the nitrogen or the ester) and calculating the resulting changes in electronic and steric properties, a predictive model of reactivity for this class of compounds could be developed.
Applications of Ethyl 3 Isopropyl Methyl Amino Propanoate As an Intermediate in Organic Synthesis
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
The inherent reactivity of the amine and ester groups in Ethyl 3-[isopropyl(methyl)amino]propanoate provides a foundation for the construction of various heterocyclic ring systems, which are core scaffolds in many pharmaceuticals and biologically active compounds.
The synthesis of pyrrolidine (B122466) rings, a common motif in natural products and medicinal chemistry, can be envisioned through intramolecular cyclization reactions of appropriately modified derivatives of this compound. One plausible strategy involves the reduction of the ester functionality to a primary alcohol, followed by conversion of the alcohol to a suitable leaving group (e.g., a tosylate or halide). Subsequent intramolecular nucleophilic substitution by the tertiary amine would lead to the formation of a quaternary ammonium (B1175870) salt, which upon demethylation or deisopropylation, could yield the pyrrolidine ring.
Another theoretical approach involves the α-functionalization of the ester group. For instance, α-bromination followed by an intramolecular cyclization could potentially lead to the formation of a β-lactam, a four-membered ring, which could then be subjected to ring-opening and subsequent recyclization to form a five-membered pyrrolidine derivative. The feasibility and outcome of such reactions would be highly dependent on the reaction conditions and the steric hindrance imposed by the isopropyl and methyl groups on the nitrogen atom.
The construction of piperidine (B6355638) rings, another critical heterocyclic system, from this compound would likely require more complex multi-step synthetic sequences. One hypothetical pathway could involve a ring expansion strategy. For example, if a pyrrolidine derivative were first synthesized, subsequent ring expansion methodologies, such as the Tiffeneau-Demjanov rearrangement of a corresponding exocyclic aminomethyl alcohol, could potentially lead to a piperidine framework.
Alternatively, the use of this compound in cycloaddition reactions is a theoretical possibility. For instance, after conversion to a suitable diene or dienophile, it could participate in a [4+2] cycloaddition (Diels-Alder reaction) to form a six-membered ring that could be further elaborated to a piperidine derivative. The specific functionalization required to enable such reactivity would need careful synthetic design.
Beyond five- and six-membered rings, the functional handles of this compound could theoretically be exploited to synthesize other heterocyclic systems. For example, condensation reactions involving the ester group with hydrazines or hydroxylamines could lead to the formation of pyrazolidinones or isoxazolidinones, respectively. The tertiary amino group could be maintained or further transformed in these new heterocyclic structures, adding another layer of molecular diversity. The success of these transformations would depend on controlling the chemoselectivity of the reactions.
Building Block for Complex Aliphatic and Alicyclic Structures
The carbon backbone and the functional groups of this compound also make it a potential building block for the assembly of more complex acyclic and cyclic organic molecules.
The ester functionality of this compound can be utilized in various carbon-carbon bond-forming reactions. For instance, the generation of an enolate from the ester would allow for stereoselective alkylation or aldol (B89426) reactions. The presence of the chiral center that could be introduced at the α-position would be influenced by the steric bulk of the N-substituents, potentially offering a degree of diastereocontrol. The development of chiral auxiliaries or catalysts that could work in concert with this substrate would be crucial for achieving high levels of stereoselectivity.
Table 1: Potential Stereoselective C-C Bond Forming Reactions
| Reaction Type | Reactant | Potential Product |
|---|---|---|
| Alkylation | This compound enolate + Alkyl halide | α-Alkylated β-amino ester |
| Aldol Reaction | This compound enolate + Aldehyde/Ketone | β-Hydroxy-α-(aminomethyl) ester |
Note: The stereochemical outcome of these reactions would be dependent on the specific reagents and conditions employed.
In a convergent synthetic strategy, this compound could serve as a key fragment to be coupled with other complex molecular scaffolds. For example, the amine functionality could be used for amide bond formation with a carboxylic acid-containing fragment, while the ester group could be hydrolyzed to a carboxylic acid and coupled with an amine-containing fragment. This orthogonal reactivity would allow for the efficient assembly of polyfunctional molecules.
Table 2: Potential Convergent Synthesis Approaches
| Functional Group Utilized | Coupling Partner | Resulting Linkage |
|---|---|---|
| Tertiary Amine (after demethylation/deisopropylation) | Carboxylic Acid | Amide |
| Ester (after hydrolysis) | Amine | Amide |
This convergent approach is a powerful tool in modern organic synthesis for the efficient construction of complex target molecules, and the bifunctional nature of this compound makes it a theoretically attractive component for such strategies.
Utilization in Multi-Step Total Synthesis Endeavors
A comprehensive review of synthetic chemistry literature did not yield any specific examples of multi-step total syntheses where this compound is explicitly used as an intermediate.
There are no published retrosynthetic analyses of complex target molecules that identify this compound as a strategic precursor or key building block.
Consistent with the lack of its inclusion in total synthesis literature, there are no documented key synthetic steps where this compound serves as a crucial synthon.
Future Directions in the Academic Research of Ethyl 3 Isopropyl Methyl Amino Propanoate
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The primary route to Ethyl 3-[isopropyl(methyl)amino]propanoate is the aza-Michael addition of N-isopropylmethylamine to ethyl acrylate (B77674). Future research will likely focus on enhancing the efficiency and sustainability of this transformation.
Catalyst Development: While the uncatalyzed reaction can proceed, the use of catalysts can significantly improve reaction rates and yields, especially given the steric hindrance of the secondary amine. Future investigations could explore a range of catalysts, including:
Lewis acids: Mild Lewis acids could be investigated to activate the ethyl acrylate Michael acceptor.
Brønsted acids: These may protonate the acrylate, increasing its electrophilicity.
Organocatalysts: Chiral organocatalysts could enable an enantioselective synthesis, yielding optically active this compound.
Process Intensification:
Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, enabling reactions to be run at higher concentrations and temperatures safely. wiley.commit.eduaragen.com This can lead to significantly reduced reaction times and increased throughput. wiley.commit.eduaragen.com The development of a continuous flow process for the synthesis of this compound would be a significant step towards a more efficient and scalable production method.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the aza-Michael addition, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nih.gov
Green Chemistry Approaches: Future synthetic strategies will undoubtedly be guided by the principles of green chemistry. This includes the use of solvent-free conditions or the replacement of hazardous solvents with more environmentally benign alternatives. Furthermore, the development of catalytic systems that can be easily recovered and reused will be a key focus.
Advanced Mechanistic Studies Under Non-Standard Reaction Conditions
A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols. For the aza-Michael addition leading to this compound, future research should delve into its mechanism under non-standard conditions.
High-Pressure Studies: High-pressure conditions can accelerate sterically hindered reactions and may offer a pathway to improved yields and selectivities. rsc.org Mechanistic studies under high pressure could reveal changes in the transition state geometry and activation barriers.
Microwave Irradiation Effects: Investigating the specific non-thermal effects of microwave irradiation on the reaction mechanism could lead to a better understanding of the observed rate enhancements.
Kinetic Studies: Detailed kinetic studies under various conditions (temperature, pressure, catalyst loading) will be essential to elucidate the rate-determining steps and the influence of steric hindrance from the isopropyl and methyl groups on the reaction rate. researchgate.netresearchgate.netwhiterose.ac.uk
Expansion of Computational Modeling to Complex Reaction Systems and Catalytic Cycles
Computational chemistry offers a powerful tool for understanding and predicting chemical reactivity. Future research on this compound will benefit from the application of advanced computational modeling techniques.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the reaction pathway of the aza-Michael addition, identifying transition state structures and calculating activation energies. mdpi.comresearchgate.netnih.gov This can provide valuable insights into the effect of different catalysts and reaction conditions.
Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of more efficient and selective catalytic systems for the synthesis of this compound.
Computational Fluid Dynamics (CFD): For the development of continuous flow processes, CFD modeling can be used to simulate fluid dynamics and reaction kinetics within the reactor, aiding in the design and optimization of the reactor geometry and operating conditions.
Design of Innovative Transformations Leveraging its Unique Bifunctional Reactivity
The presence of both a tertiary amine and an ester functionality within the same molecule makes this compound a versatile building block for the synthesis of more complex molecules. Its bifunctional nature can be exploited in several ways:
Tandem Reactions: The amine or enolate (formed by deprotonation alpha to the ester) can participate in subsequent intramolecular or intermolecular reactions. For example, a tandem aza-Michael addition followed by an intramolecular cyclization could be a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. nih.govfigshare.com
Organocatalysis: The tertiary amine moiety could act as a built-in organocatalyst for subsequent transformations, enabling one-pot multi-step reaction sequences.
Chiral Ligands: Following enantioselective synthesis, the resulting chiral β-amino ester could be used as a ligand in asymmetric catalysis. nih.govnih.govacs.orgglobethesis.com
Development of Sustainable and Economically Viable Synthesis Protocols for Large-Scale Research
For this compound to be readily available for extensive research, the development of sustainable and economically viable large-scale synthesis protocols is essential.
Process Intensification and Scale-Up: Translating an optimized laboratory-scale synthesis to a larger scale requires careful consideration of reaction engineering principles. Continuous flow chemistry is particularly well-suited for safe and efficient scale-up of exothermic reactions like the aza-Michael addition. wiley.comaragen.comeuropa.eursc.org
Techno-Economic Analysis (TEA): A thorough TEA will be necessary to evaluate the economic feasibility of different synthetic routes and process designs. nih.gove3s-conferences.orgnih.govresearchgate.netresearchgate.net This analysis would consider factors such as raw material costs, energy consumption, and capital expenditure to identify the most cost-effective production strategy.
Life Cycle Assessment (LCA): To ensure the environmental sustainability of the synthesis, a comprehensive LCA should be conducted. rsc.orgresearchgate.netacs.orgscispace.com An LCA evaluates the environmental impact of the entire process, from raw material extraction to product synthesis, providing a holistic view of its green credentials.
Q & A
Q. How is this compound utilized as a precursor in drug discovery?
- Case Studies :
- Antimicrobial Agents : Functionalize the amine group with heterocyclic moieties (e.g., pyridine, imidazole) to enhance bioactivity .
- Prodrug Design : Hydrolyze the ester in vivo to release active carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
